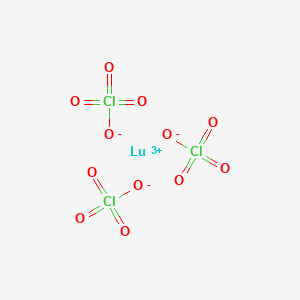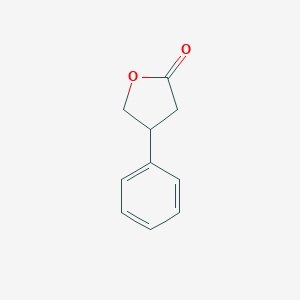
二氢-4-苯基呋喃-2(3H)-酮
描述
Synthesis Analysis
The synthesis of dihydro-4-phenylfuran-2(3H)-one-related compounds often involves halolactonization and gamma-hydroxylation reactions, demonstrating moderate to good yields. Such processes are highlighted in the efficient sequential synthesis of 4-Halo-5-hydroxyfuran-2(5H)-ones from 4-aryl-2,3-allenoic acids with halogens or copper halides (Ma, Wu, & Shi, 2004). Additionally, the regioselective addition of 1,3-dicarbonyl compounds to dienes in the presence of cerium(IV) ammonium nitrate forms 4,5-dihydrofurans, showcasing the diversity in synthetic strategies for related furan derivatives (Yılmaz & Ustalar, 2016).
Molecular Structure Analysis
X-ray single-crystal diffraction studies play a crucial role in establishing the molecular structures of these compounds, providing insight into their chemical behavior and reactivity. For instance, the structure of 3-methyl-4-iodo-5-phenyl-5-hydroxyl-2(5H)-furanone was elucidated, aiding in understanding the molecular configuration and reaction mechanisms involved (Ma, Wu, & Shi, 2004).
Chemical Reactions and Properties
Chemical properties of dihydro-4-phenylfuran-2(3H)-one derivatives include undergoing copper-catalyzed multicomponent reactions to form variously substituted dihydrofuran derivatives, illustrating the compound's reactivity towards synthetic modifications (Shang et al., 2010). These reactions not only highlight the chemical versatility of dihydro-4-phenylfuran-2(3H)-one derivatives but also their potential as intermediates in organic synthesis.
Physical Properties Analysis
Physical properties of dihydro-4-phenylfuran-2(3H)-one and its derivatives can be studied through various spectroscopic methods such as IR, NMR, and HRMS, providing detailed insights into their structure and behavior. For example, the synthesis and characterization of 2-(2-phenylethenyl) substituted 4,5-dihydrofurans were extensively studied through IR, H, C-NMR, and HRMS spectra, offering a comprehensive understanding of their physical attributes (Yılmaz & Ustalar, 2016).
Chemical Properties Analysis
The chemical properties of these compounds are marked by their reactivity in various synthetic reactions, such as the phosphine-catalyzed annulation of o-hydroxyphenyl and o-aminophenyl ketones, leading to the formation of highly functionalized dihydrobenzofurans and indolines. This exemplifies the utility of dihydro-4-phenylfuran-2(3H)-one derivatives in synthesizing complex organic molecules (Qin, Liu, Wang, & He, 2016).
科学研究应用
晶体学:二氢-4-苯基呋喃-2(3H)-酮具有γ-内酯环,并在晶体中形成超分子链,这对于理解分子相互作用和晶体工程 (Robinson, Taylor, & Tiekink, 2009) 至关重要。
光化学:该化合物参与呋喃的光敏氧化反应,导致各种化学转化。这些过程对于光氧化和热重排的研究至关重要,有助于我们理解光化学反应 (Graziano, Lesce, Cimminiello, & Scarpati, 1989)。
催化:在催化中,二氢-4-苯基呋喃-2(3H)-酮的衍生物被用作有机化合物合成中的催化剂,展示了它们在加速和引导化学反应中的实用性 (Dar et al., 2013)。
有机合成:它在合成各种有机化合物中发挥作用,如二氢喹唑啉酮和二氢吡啶。这些反应对于制备药物和其他生物活性分子至关重要 (Fasani, Fagnoni, Dondi, & Albini, 2006)。
生物聚合物研究:它还用于生物聚合物研究,特别是在环保的生物聚合物催化中用于合成有机化合物。这种应用符合绿色化学和可持续发展原则 (Mosaddegh, Hassankhani, & Baghizadeh, 2010)。
属性
IUPAC Name |
4-phenyloxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-10-6-9(7-12-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNSPPHTAARSPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501304963 | |
| Record name | Dihydro-4-phenyl-2(3H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501304963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydro-4-phenylfuran-2(3H)-one | |
CAS RN |
1008-73-7 | |
| Record name | Dihydro-4-phenyl-2(3H)-furanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1008-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydro-4-phenylfuran-2(3H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001008737 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC1108 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1108 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dihydro-4-phenyl-2(3H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501304963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihydro-4-phenylfuran-2(3H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.509 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dihydro-4-phenylfuran-2(3H)-one | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TUM3QV83F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

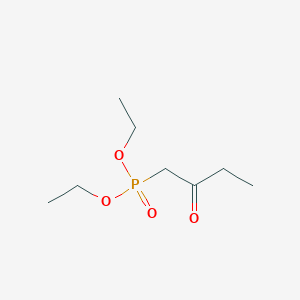
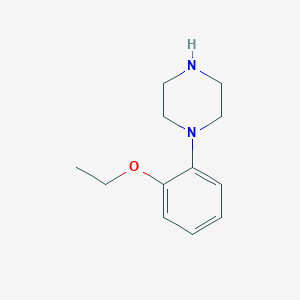
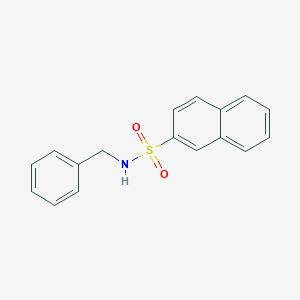
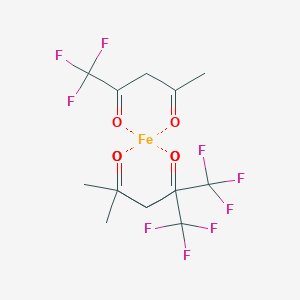
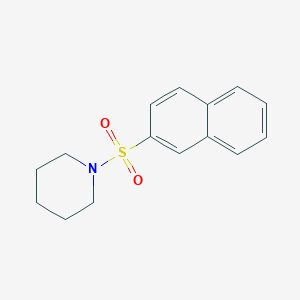
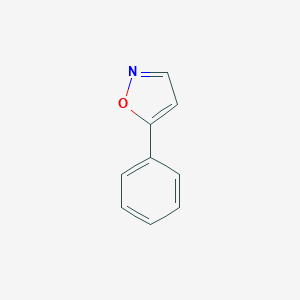
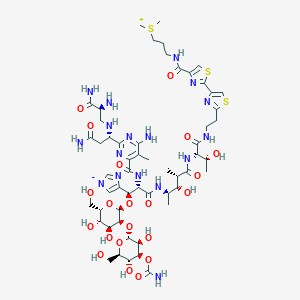
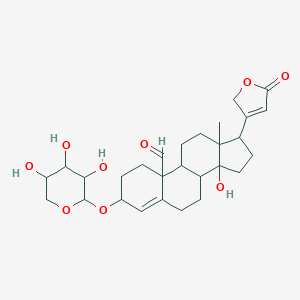
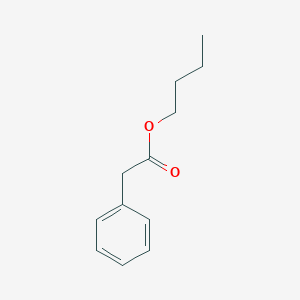
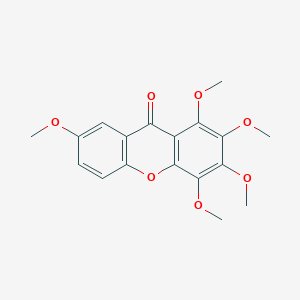
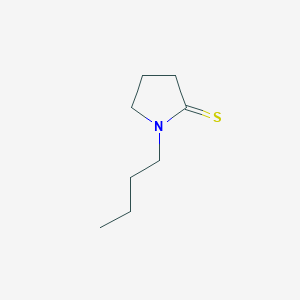
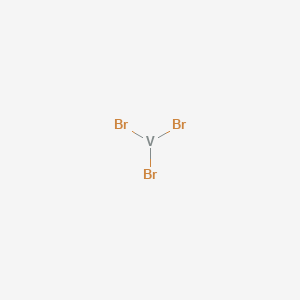
![2-Ethyl-3,4-dihydrobenzofuro[3',4':5,6,7]cyclohepta[1,2-b]quinoline](/img/structure/B86627.png)
